Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Description
Methyl 3-(2-morpholinoethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H24N4O6S and its molecular weight is 484.53. The purity is usually 95%.
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Scientific Research Applications
Radioactive Labeling in Dopamine Receptor Research
The compound has been utilized in developing methods for carbon-14 radiosynthesis of non-narcotic morphine derivatives, specifically for (R)-(-)-[6a-14C]apomorphine, a non-selective D1/D2 dopamine receptor agonist. This synthesis involves the Bischler–Napieralski cyclodehydration and Pschorr reductive ring closure, indicating its potential in radiochemical studies (Kitson & Knagg, 2006).
Development of Antibacterial Agents
Research has been conducted on new C-3 modified carbapenems synthesized through AdNE-substitution, where derivatives of the compound showed promising antibacterial activity against various microorganisms including Escherichia coli and Streptococcus oralis. This highlights its potential in the development of novel antibacterial drugs (Valiullina et al., 2019).
Synthesis of Isoquinoline Compounds
The compound is involved in the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds. These compounds have potential applications in chemical synthesis, particularly in the creation of complex isoquinoline structures (Nunami et al., 1979).
Properties
IUPAC Name |
methyl 3-(2-morpholin-4-ylethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-32-22(29)17-5-6-19-20(14-17)24-23(34-15-16-3-2-4-18(13-16)27(30)31)26(21(19)28)8-7-25-9-11-33-12-10-25/h2-6,13-14H,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOJNPDZSWTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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